4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The molecular formula for this compound is C28H21BrN4O2, and it has a molecular weight of 505.4 g/mol .
This compound can be classified under several categories:
The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide can involve several synthetic routes. A common method includes:
These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The structure of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide can be represented as follows:
C(c1ccc(cc1)C(=O)Nc1nc(c(c2ccccc2)[Br])c(c(c1)C(=O)[Cl])=O)
This notation provides insight into the connectivity and arrangement of atoms within the molecule.
The compound features:
The compound can participate in various chemical reactions typical for amides and quinazolines:
The mechanism of action for 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide is hypothesized based on its structural features:
Key chemical properties include:
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide has potential applications in various scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1